1-[(2-Chlorophenyl)methyl]-4-[(2,4,5-trimethoxyphenyl)methyl]piperazine
Description
Properties
IUPAC Name |
1-[(2-chlorophenyl)methyl]-4-[(2,4,5-trimethoxyphenyl)methyl]piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27ClN2O3/c1-25-19-13-21(27-3)20(26-2)12-17(19)15-24-10-8-23(9-11-24)14-16-6-4-5-7-18(16)22/h4-7,12-13H,8-11,14-15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STTCCFIJHYZVPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1CN2CCN(CC2)CC3=CC=CC=C3Cl)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70360562 | |
| Record name | 1-[(2-chlorophenyl)methyl]-4-[(2,4,5-trimethoxyphenyl)methyl]piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70360562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
390.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5865-83-8 | |
| Record name | 1-[(2-chlorophenyl)methyl]-4-[(2,4,5-trimethoxyphenyl)methyl]piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70360562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-Chlorophenyl)methyl]-4-[(2,4,5-trimethoxyphenyl)methyl]piperazine typically involves the reaction of 1-(2-chlorophenyl)methylpiperazine with 2,4,5-trimethoxybenzyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized by using continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems can also help in maintaining consistent reaction conditions and scaling up the production process.
Chemical Reactions Analysis
Types of Reactions
1-[(2-Chlorophenyl)methyl]-4-[(2,4,5-trimethoxyphenyl)methyl]piperazine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
1-[(2-Chlorophenyl)methyl]-4-[(2,4,5-trimethoxyphenyl)methyl]piperazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(2-Chlorophenyl)methyl]-4-[(2,4,5-trimethoxyphenyl)methyl]piperazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues
The compound’s structural uniqueness lies in the substitution pattern of its benzyl groups. Key comparisons include:
Key Structural Differences :
- Chlorine Position : The target compound’s 2-chlorophenyl group contrasts with meclizine’s para-chlorophenyl group. Ortho substitution may sterically hinder receptor interactions compared to para .
- Methoxy Group Arrangement : The 2,4,5-trimethoxy motif differs from 3,4,5-trimethoxy derivatives (e.g., combretastatin analogs ), which are potent tubulin inhibitors. Methoxy positioning significantly impacts binding to colchicine or allosteric receptor sites .
Pharmacological and Receptor Binding Profiles
- Dopamine D2 Receptor Affinity : Analogous compounds with 2-methoxyphenyl and nitrobenzyl substituents exhibit high D2 affinity (e.g., Ki = 12 nM for 1-(2-methoxyphenyl)-4-{[1-(2-nitrobenzyl)piperidin-4-yl]methyl}piperazine) . The target compound’s 2-chlorophenyl group may reduce affinity compared to methoxy or nitro groups due to electronic effects.
- Antihistaminic Activity : Meclizine analogs demonstrate that para-chlorophenyl and methylphenyl groups confer H1 receptor antagonism . The target’s ortho-chlorophenyl substitution may alter metabolic stability, as seen in meclizine’s oxidative N-dealkylation .
- Microtubule Destabilization : Combretastatin A-4 derivatives with trimethoxyphenyl groups (e.g., compound 4x , IC₅₀ = 83 nM in MCF-7 cells) show potent antiproliferative activity via tubulin binding . The target’s 2,4,5-trimethoxy motif may similarly interact with tubulin’s colchicine site, though activity depends on substitution geometry.
Metabolic Stability and Biotransformation
- Oxidative Metabolism: Piperazine derivatives often undergo N-dealkylation or aromatic hydroxylation. For example, flunarizine is metabolized to 4,4'-difluorobenzophenone (M-3) via cytochrome P450-mediated N-dealkylation . The target compound’s 2,4,5-trimethoxyphenyl group may resist hydroxylation compared to unsubstituted phenyl rings.
- Metabolite Identification : Meclizine metabolites include N-oxide and hydroxylated derivatives , suggesting that the target compound’s methoxy groups could direct Phase I metabolism toward O-demethylation pathways.
Q & A
What are the established synthetic routes for synthesizing 1-[(2-Chlorophenyl)methyl]-4-[(2,4,5-trimethoxyphenyl)methyl]piperazine?
Level: Basic
Answer:
The synthesis typically involves sequential alkylation of the piperazine core. A common approach includes:
Core Formation: Reacting piperazine with 2-chlorobenzyl chloride under basic conditions (e.g., K₂CO₃ in DMF) to introduce the 2-chlorophenylmethyl group .
Second Substitution: Reacting the intermediate with 2,4,5-trimethoxybenzyl chloride/bromide, often using a polar aprotic solvent (e.g., acetonitrile) and a catalyst like NaI to enhance reactivity .
Purification: Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol is used to isolate the pure product.
Key Challenges: Competing side reactions (e.g., over-alkylation) require strict stoichiometric control and temperature monitoring (60–80°C) .
How can researchers characterize the structural integrity of this compound?
Level: Basic
Answer:
Critical analytical techniques include:
- NMR Spectroscopy:
- Mass Spectrometry (HRMS): Molecular ion peak at m/z ~415 (C₂₂H₂₆ClN₂O₃) validates the molecular formula .
- HPLC: Purity assessment (>95%) using a C18 column and UV detection at 254 nm .
What strategies optimize biological activity while minimizing toxicity in piperazine derivatives?
Level: Advanced
Answer:
- Structure-Activity Relationship (SAR) Studies:
- Substituent Effects: The 2,4,5-trimethoxyphenyl group enhances lipophilicity, improving blood-brain barrier penetration, but may increase hepatotoxicity. Balancing with hydrophilic groups (e.g., hydroxyl) can mitigate this .
- Piperazine Modifications: Replacing the 2-chlorophenyl group with fluorinated analogs (e.g., 2-fluorophenyl) reduces off-target binding while retaining efficacy .
- Toxicity Screening:
- In Vitro: HepG2 cell assays for hepatotoxicity and Ames tests for mutagenicity .
- In Vivo: Acute toxicity studies in rodents (LD₅₀ determination) and histopathological analysis .
How can contradictions in reported biological activities of similar piperazine derivatives be resolved?
Level: Advanced
Answer:
Contradictions often arise from:
- Experimental Variability: Differences in cell lines (e.g., MDA-MB-231 vs. MCF-7 for anticancer assays) or assay conditions (e.g., serum concentration) .
- Structural Analogues: Compare activity of 1-[(2-Chlorophenyl)methyl] derivatives with 1-[(4-Chlorophenyl)methyl] variants to assess positional effects on receptor binding .
- Data Normalization: Use internal controls (e.g., reference drugs like imatinib for kinase inhibition) and standardized protocols (e.g., IC₅₀ determination via dose-response curves) .
What computational methods predict the pharmacokinetic properties of this compound?
Level: Advanced
Answer:
- Molecular Dynamics (MD) Simulations:
- Predict blood-brain barrier permeability using logP values (optimal range: 2–3.5) and polar surface area (<90 Ų) .
- Docking Studies:
- Map interactions with serotonin receptors (5-HT1A) or kinases (e.g., EGFR) using AutoDock Vina. Key residues (e.g., Asp116 in 5-HT1A) guide mutagenesis experiments .
- ADMET Prediction: Tools like SwissADME estimate bioavailability (≥30% is ideal) and CYP450 inhibition risks .
How does the substitution pattern on the aryl groups influence receptor selectivity?
Level: Advanced
Answer:
- Electron-Donating vs. Withdrawing Groups:
- Methoxy groups (electron-donating) on the trimethoxyphenyl ring enhance affinity for serotonin receptors but reduce kinase inhibition .
- Chlorine (electron-withdrawing) increases stability but may sterically hinder binding to G-protein-coupled receptors .
- Comparative Studies:
- Replace 2,4,5-trimethoxy with 3,4,5-trimethoxy: Increased 5-HT1A binding (coplanar aryl-piperazine conformation) .
- Substitute chlorine with fluorine: Improved selectivity for dopamine D₂ receptors .
What in vitro models are suitable for evaluating anticancer activity?
Level: Basic
Answer:
- Cell Lines:
- Assays:
- Control Compounds: Include doxorubicin (DNA intercalator) and paclitaxel (microtubule stabilizer) .
How can metabolic stability be improved for in vivo applications?
Level: Advanced
Answer:
- Structural Modifications:
- Block Metabolic Hotspots: Introduce deuterium at benzylic positions to slow CYP450-mediated oxidation .
- Prodrug Design: Mask methoxy groups as esters (hydrolyzed in vivo) to reduce first-pass metabolism .
- Formulation Strategies:
- Nanoemulsions or liposomes to enhance solubility and prolong half-life .
- Metabolite Identification: LC-MS/MS profiling of hepatic microsomal incubations identifies unstable metabolites for redesign .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
